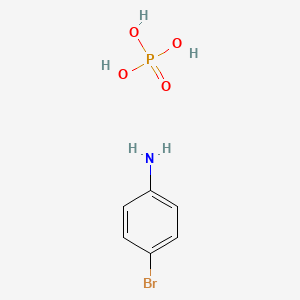

4-Bromoaniline;phosphoric acid

Description

Contextualization within Organic-Inorganic Hybrid Compounds

Organic-inorganic hybrid compounds are materials that integrate organic and inorganic components at the molecular or nanoscale level, often exhibiting properties that are a combination of both constituents or are entirely new. rsc.orgresearchgate.net The design and synthesis of these crystalline materials are a major focus of modern materials science due to their fascinating architectures and potential for diverse applications. rsc.orgnih.gov

Significance of Anilinium Phosphates in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. Anilinium phosphates are of particular significance in this field due to the highly directional and predictable nature of the hydrogen bonds they form. nih.gov

In the crystal lattice of anilinium phosphates, the anilinium cations (R-NH₃⁺) act as hydrogen-bond donors, while the dihydrogen phosphate (B84403) anions (H₂PO₄⁻) serve as both hydrogen-bond donors and acceptors. nih.gov This dual functionality allows for the formation of robust and intricate supramolecular architectures. Typically, the phosphate anions link together via O-H···O hydrogen bonds to form chains, layers, or more complex networks. researchgate.netnih.gov The organic anilinium cations are then anchored to these inorganic substructures through strong N-H···O hydrogen bonds. researchgate.net This self-assembly process leads to well-ordered, layered crystalline structures. nih.gov Furthermore, non-covalent interactions like π-π stacking between the aromatic rings of the anilinium cations can also play a crucial role in stabilizing the three-dimensional structure. nih.gov The study of these interactions is fundamental to crystal engineering, allowing for the rational design of solids with specific network topologies and properties.

Detailed Research Findings

The specific compound 4-bromoanilinium dihydrogen phosphate has been synthesized and its crystal structure determined. While the full study is not widely available, it has been cited as part of the broader investigation into anilinium dihydrogen phosphate compounds. researchgate.net The structural characteristics are consistent with other halogen-substituted anilinium phosphates. For comparison and context, the crystallographic data for related anilinium phosphate derivatives are presented below. These compounds typically crystallize in monoclinic or orthorhombic systems, a common feature for this class of organic-inorganic salts. researchgate.netnih.govresearchgate.net

| Substituent (X) | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 4-Bromo | C₆H₈BrNO₄P | N/A | N/A | N/A (Structure reported) | researchgate.net |

| 4-Chloro | C₆H₉ClNO₄P | Orthorhombic | Pbca | a = 9.724(3) Å, b = 7.861(1) Å, c = 25.078(6) Å | researchgate.net |

| 4-Methyl | C₇H₁₂NO₄P | Orthorhombic | Pbca | a = 7.790(3) Å, b = 24.645(4) Å, c = 9.867(2) Å | researchgate.net |

| 4-Sulfamoyl | C₆H₁₁N₂O₆PS | Monoclinic | P2₁/n | a = 4.8041(7) Å, b = 10.8564(15) Å, c = 10.3862(15) Å, β = 101.067(2)° | nih.gov |

The structural motif common to these compounds involves inorganic layers or chains of H₂PO₄⁻ anions formed by strong O-H···O hydrogen bonds. The organic anilinium cations are situated between these inorganic layers, linking them through N-H···O hydrogen bonds, creating a robust three-dimensional supramolecular network. researchgate.netnih.gov

Properties

CAS No. |

42909-25-1 |

|---|---|

Molecular Formula |

C6H9BrNO4P |

Molecular Weight |

270.02 g/mol |

IUPAC Name |

4-bromoaniline;phosphoric acid |

InChI |

InChI=1S/C6H6BrN.H3O4P/c7-5-1-3-6(8)4-2-5;1-5(2,3)4/h1-4H,8H2;(H3,1,2,3,4) |

InChI Key |

ORCYQFMCIITLPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)Br.OP(=O)(O)O |

Origin of Product |

United States |

Advanced Structural Characterization and Solid State Analysis

Crystallographic Investigations via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. While specific crystallographic data for 4-bromoanilinium dihydrogen phosphate (B84403) is not extensively reported in the surveyed literature, a comprehensive understanding of its structure can be inferred from detailed studies of closely related anilinium phosphate salts.

The crystal system and space group define the symmetry and repeating unit of a crystal lattice. For anilinium phosphate salts, the crystal structure is a result of the complex interplay of hydrogen bonding and molecular packing. Analysis of analogous compounds reveals a tendency towards low-symmetry crystal systems.

For instance, the parent compound, anilinium dihydrogen phosphate, crystallizes in the triclinic system with the space group P1. nih.gov The closely related halogen-substituted analogue, 4-chloroanilinium dihydrogen phosphate, has been reported to crystallize in the orthorhombic system with the space group Pbca. researchgate.net Another para-substituted analogue, 4-sulfamoylanilinium dihydrogen phosphate, adopts a monoclinic system. nih.gov Based on these examples, it is highly probable that 4-bromoanilinium dihydrogen phosphate also crystallizes in a low-symmetry system such as triclinic, monoclinic, or orthorhombic.

Table 1: Crystallographic Data for Analogous Anilinium Dihydrogen Phosphate Salts

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Anilinium dihydrogen phosphate | Triclinic | P1 | nih.gov |

| 4-Chloroanilinium dihydrogen phosphate | Orthorhombic | Pbca | researchgate.net |

The fundamental components of the crystal are the 4-bromoanilinium cation and the dihydrogen phosphate anion. In the solid state, the 4-bromoaniline (B143363) molecule is protonated at the amino group to form the -NH₃⁺ moiety. This group, along with the para-substituted bromine atom, influences the electronic distribution and steric profile of the benzene (B151609) ring. The dihydrogen phosphate anion (H₂PO₄⁻) is a tetrahedral species.

The asymmetric unit, the smallest part of the crystal from which the whole is built by symmetry operations, contains the unique ions. In many organic salts, the asymmetric unit contains one cation and one anion. However, more complex arrangements are possible. For example, the structure of anilinium dihydrogen phosphate is notable for having three independent formula units in its asymmetric unit (Z' = 3), indicating three crystallographically distinct cation-anion pairs. nih.gov Similarly, the structure of bis(2-aminoanilinium) hydrogen phosphate contains two cations and one anion in its asymmetric unit. nih.gov Therefore, the asymmetric unit of 4-bromoanilinium dihydrogen phosphate is expected to contain at least one 4-bromoanilinium cation and one dihydrogen phosphate anion.

The crystal structure of anilinium phosphates is dominated by an extensive network of hydrogen bonds, which are the primary force directing the supramolecular assembly. The dihydrogen phosphate anion is a particularly effective building block, capable of acting as both a hydrogen bond donor (from its P-OH groups) and an acceptor (at its P=O and P-OH oxygen atoms).

O-H···O Hydrogen Bonds: These strong interactions link the dihydrogen phosphate anions to each other, typically forming robust inorganic substructures. These motifs can range from finite units to infinite chains, ladders, or layers. nih.govnih.gov In anilinium dihydrogen phosphate, the H₂PO₄⁻ tetrahedra assemble into infinite ladders via strong O-H···O bonds. nih.gov In 4-sulfamoylanilinium dihydrogen phosphate, the anions form simple chains. nih.gov

N-H···O Hydrogen Bonds: Strong, charge-assisted hydrogen bonds form between the anilinium -NH₃⁺ group (donor) and the oxygen atoms of the phosphate anions (acceptors). These bonds anchor the organic cations to the inorganic phosphate substructure, leading to the formation of alternating organic-inorganic layers and a stable three-dimensional network. nih.govnih.govnih.gov

Table 2: Primary Hydrogen Bond Interactions in Anilinium Phosphate Salts

| Interaction Type | Donor | Acceptor | Structural Role |

|---|---|---|---|

| O-H···O | P-O-H | P=O or P-O-H | Formation of inorganic phosphate chains/layers |

| N-H···O | -NH₃⁺ | P=O or P-O-H | Anchoring of organic cations to the inorganic framework |

Beyond the dominant hydrogen bonding, other non-covalent interactions contribute to the final crystal architecture.

π-π Stacking: The aromatic rings of the 4-bromoanilinium cations can interact with each other through π-π stacking. These interactions, while often displaced to reduce electrostatic repulsion, contribute to the cohesion between the organic layers. In some related structures, an alternating antiparallel arrangement of cations prevents significant π-π interactions but promotes van der Waals forces. nih.gov

C-H···π Interactions: The interaction between an aromatic C-H bond of one cation and the π-system of an adjacent ring is another stabilizing force observed in the crystal packing of related aromatic compounds. nih.govresearchgate.net

Halogen Bonding: The bromine atom on the 4-bromoanilinium cation can participate in halogen bonding. This is a directional interaction where the electropositive region on the outer surface of the bromine atom (the σ-hole) interacts with a nucleophilic region, such as an oxygen atom from the phosphate anion. This type of interaction can provide additional directional control over the crystal packing. In a related derivative, C-H···Br hydrogen bonds have also been observed. researchgate.net

Polymorphism and Solvatomorphism Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can have different physical properties.

Currently, there are no specific reports in the surveyed literature detailing the polymorphism or solvatomorphism of 4-bromoanilinium dihydrogen phosphate. However, the phenomenon of polymorphism is well-documented for derivatives of aniline (B41778) and bromo-substituted aromatic compounds. For example, N-(4-bromobenzylidene)-4-bromoaniline, synthesized from 4-bromoaniline, is known to exist in at least two polymorphic forms, one monoclinic and one orthorhombic. nih.gov This suggests that, under different crystallization conditions (e.g., solvent, temperature, pressure), 4-bromoanilinium dihydrogen phosphate could potentially form different crystalline phases.

Solvent-Induced Polymorphic Transformations

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science and pharmaceuticals. Solvent-induced polymorphic transformations involve the conversion of a metastable crystal form to a more stable one, or to a different polymorph altogether, in the presence of a solvent. While specific studies on the solvent-induced polymorphic transformations of 4-bromoaniline;phosphoric acid are not extensively documented in the reviewed literature, the principles of this phenomenon can be understood from studies on related compounds.

The process is generally driven by the difference in solubility and stability of the polymorphs in the chosen solvent. A solvent can mediate the transformation by facilitating the dissolution of the less stable form and the subsequent nucleation and growth of a more stable form. Factors such as solvent polarity, viscosity, and the potential for hydrogen bonding with the solute can significantly influence the kinetics and outcome of the transformation. For anilinium phosphate salts, the intricate network of hydrogen bonds between the anilinium cations and the dihydrogen phosphate anions is a defining structural feature. It is plausible that different solvents could interact with these hydrogen bond donors and acceptors, thereby stabilizing different packing arrangements and leading to the formation of distinct polymorphs. For instance, recrystallization from different solvents like ethanol (B145695), acetone, or water could potentially yield different crystalline forms of 4-bromoaniline;phosphoric acid. The study of polymorphism in anil dyes has shown that recrystallization from different solvents can lead to different polymorphs with distinct optical properties, a process that is often reversible and reproducible. rsc.org

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification and detailed structural elucidation of chemical compounds. For 4-bromoaniline;phosphoric acid, a combination of vibrational, nuclear magnetic resonance, and electronic spectroscopy provides a comprehensive understanding of its molecular structure and bonding.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying functional groups and providing a "molecular fingerprint" of a compound.

FTIR Spectroscopy: The FTIR spectrum of 4-bromoaniline;phosphoric acid is expected to exhibit characteristic absorption bands from both the 4-bromoanilinium cation and the dihydrogen phosphate anion. In the formation of the salt, the amino group (-NH₂) of 4-bromoaniline is protonated to form an anilinium cation (-NH₃⁺). This results in the appearance of N-H stretching vibrations in the region of 3200-2800 cm⁻¹. The bending vibrations of the -NH₃⁺ group are typically observed around 1600-1500 cm⁻¹. The aromatic C-H stretching vibrations of the benzene ring are expected above 3000 cm⁻¹, while the C-C stretching vibrations within the ring will appear in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration is typically found at lower wavenumbers.

For the dihydrogen phosphate (H₂PO₄⁻) anion, the vibrational modes are well-characterized. The P=O stretching vibration usually gives a strong band in the region of 1300-1100 cm⁻¹. The P-OH stretching vibrations are expected around 1000-800 cm⁻¹. The O-H stretching vibrations from the phosphate group will contribute to the broad absorption in the high-frequency region. Studies on other phosphate-containing compounds have identified characteristic peaks for phosphate groups in the mid-infrared region. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of non-polar bonds often give strong Raman signals. For 4-bromoaniline;phosphoric acid, the symmetric stretching of the benzene ring is expected to be a prominent feature in the Raman spectrum. The P=O symmetric stretch of the dihydrogen phosphate anion would also be Raman active. The study of other phosphate minerals by Raman spectroscopy has shown that the PO₄³⁻ symmetric stretching mode gives rise to intense bands. researchgate.netresearchgate.net

A comparative table of expected vibrational frequencies is presented below, based on data for 4-bromoaniline and phosphate-containing compounds. researchgate.netresearchgate.netspectrabase.comnih.govcusat.ac.in

| Functional Group | Expected Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| -NH₃⁺ (Anilinium) | N-H Stretching | 3200-2800 | FTIR |

| -NH₃⁺ (Anilinium) | N-H Bending | 1600-1500 | FTIR |

| Aromatic Ring | C-H Stretching | > 3000 | FTIR, Raman |

| Aromatic Ring | C-C Stretching | 1600-1400 | FTIR, Raman |

| C-Br | C-Br Stretching | 600-500 | FTIR, Raman |

| H₂PO₄⁻ | P=O Stretching | 1300-1100 | FTIR, Raman |

| H₂PO₄⁻ | P-OH Stretching | 1000-800 | FTIR, Raman |

| H₂PO₄⁻ | O-H Stretching | 3400-3200 (broad) | FTIR |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Molecular Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of a compound in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-bromoaniline;phosphoric acid in a suitable solvent (like DMSO-d₆) would show distinct signals for the protons of the 4-bromoanilinium cation. The aromatic protons would appear as a set of doublets in the downfield region, typically between 6.5 and 7.5 ppm. The integration of these signals would correspond to four protons. The protons of the -NH₃⁺ group would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. For 4-bromoaniline itself, the aromatic protons typically appear as two doublets. chemicalbook.comresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 4-bromoaniline;phosphoric acid, four signals are expected for the aromatic carbons of the 4-bromoanilinium cation. The carbon atom attached to the bromine (C-Br) would be significantly influenced by the halogen's electronegativity and would appear at a distinct chemical shift. The carbon atom attached to the nitrogen (C-N) would also have a characteristic chemical shift. The chemical shifts of the other two aromatic carbons would also be observed. rsc.org

³¹P NMR Spectroscopy: ³¹P NMR is a highly specific technique for observing phosphorus-containing compounds. A single signal would be expected for the dihydrogen phosphate anion in the ³¹P NMR spectrum of 4-bromoaniline;phosphoric acid. The chemical shift of this signal would be characteristic of the H₂PO₄⁻ species in the given solvent environment.

The following table summarizes the expected NMR chemical shifts.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Aromatic C-H | 6.5 - 7.5 |

| ¹H | -NH₃⁺ | Variable (broad singlet) |

| ¹³C | Aromatic C | 110 - 150 |

| ³¹P | H₂PO₄⁻ | Characteristic shift for dihydrogen phosphate |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible and fluorescence spectroscopy provide insights into the electronic transitions within a molecule.

UV-Visible Spectroscopy: The UV-Vis spectrum of 4-bromoaniline;phosphoric acid is expected to be dominated by the absorptions of the 4-bromoanilinium cation. Aniline and its derivatives typically show two absorption bands corresponding to π → π* transitions of the benzene ring. For 4-bromoaniline, these bands are observed in the ultraviolet region. The formation of the anilinium salt might cause a slight shift in the position and intensity of these bands compared to the free amine. Studies on Schiff base complexes derived from 4-bromoaniline have shown absorption maxima in the UV and visible regions, which are influenced by the electronic structure of the entire complex. nih.gov

Fluorescence Spectroscopy: While simple anilines are generally not strongly fluorescent, some of their derivatives and complexes can exhibit fluorescence. The fluorescence properties of 4-bromoaniline;phosphoric acid would depend on the rigidity of its structure and the nature of its excited states. If the compound is fluorescent, an emission spectrum could be recorded by exciting at the wavelength of maximum absorption. The Stokes shift, which is the difference between the absorption and emission maxima, could then be determined. Research on bromoaniline-aldehyde conjugate systems has demonstrated that such compounds can be fluorescent, with emission maxima dependent on the specific molecular structure and environment. nih.gov

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For the 4-bromoanilinium cation, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), provide a robust framework for understanding its structure and reactivity. mdpi.comresearchgate.net

The initial step in computational analysis involves optimizing the molecular geometry to find the lowest energy conformation. ajchem-a.com For crystalline compounds like 4-bromoanilinium salts, the geometry optimization process is often initiated using coordinates derived from single-crystal X-ray diffraction data. mdpi.comresearchgate.net This ensures the theoretical model is closely aligned with the experimentally determined solid-state structure. DFT calculations refine this geometry, providing precise bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. ajchem-a.com This optimization is crucial for the accurate calculation of all other electronic properties. The process also yields the total electronic energy and the distribution of electron density, which are fundamental to understanding the molecule's stability and charge distribution. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. thaiscience.info The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive and prone to electronic transitions. nih.gov For aromatic amines like 4-bromoaniline (B143363), the HOMO is typically localized on the π-system of the benzene (B151609) ring and the lone pair of the nitrogen atom, while the LUMO is distributed over the antibonding π* orbitals of the ring. DFT calculations provide precise energy values for these orbitals, allowing for the quantification of the energy gap and thus a prediction of the compound's electronic behavior. tci-thaijo.orgaimspress.com

Table 1: Frontier Molecular Orbital (FMO) Parameters Note: The values presented are conceptual and representative for illustrating the type of data generated from DFT calculations.

| Parameter | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 5.0 |

Prediction of Global and Local Chemical Reactivity Descriptors

Based on the HOMO and LUMO energies, a range of global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These descriptors, derived from Conceptual DFT, provide a theoretical framework for predicting how a molecule will behave in a chemical reaction. mdpi.comfrontiersin.org

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

In addition to these global descriptors, local reactivity can be predicted by analyzing Fukui functions or Parr functions, which identify the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.comfrontiersin.org

Table 2: Global Chemical Reactivity Descriptors Note: These values are illustrative and derived from the conceptual HOMO/LUMO energies in the previous table.

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.0 |

| Electron Affinity (A) | -ELUMO | 1.5 |

| Electronegativity (χ) | (I+A)/2 | 3.75 |

| Chemical Hardness (η) | (I-A)/2 | 2.25 |

| Electrophilicity Index (ω) | χ²/(2η) | 3.125 |

Theoretical Prediction and Validation of Spectroscopic Properties (e.g., UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorbance (λmax). nih.gov For the 4-bromoanilinium cation, these calculations would model the electronic excitations, which typically involve π → π* transitions within the aromatic ring. The results can be compared with experimentally measured spectra to validate the accuracy of the computational method and the optimized molecular structure. ajchem-a.comresearchgate.net

Molecular Docking Simulations of Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein or DNA. nih.gov While often used in drug discovery, the principles of molecular docking can also be applied to understand the intermolecular interactions between the 4-bromoanilinium cation and the dihydrogen phosphate (B84403) anion, or with other molecules of interest. researchgate.net

These simulations evaluate the potential binding modes by calculating the binding energy for different conformations, considering interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. nih.gov For the 4-bromoaniline;phosphoric acid salt, docking could be used to model the strong hydrogen bonds expected between the anilinium (-NH₃⁺) group and the phosphate (H₂PO₄⁻) oxygen atoms, providing a theoretical complement to experimental data from X-ray crystallography. researchgate.netnih.gov

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov This technique maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed investigation of close contacts between neighboring molecules. nih.govresearchgate.net

The analysis generates several graphical plots:

dnorm surface: This surface is colored to highlight intermolecular contacts shorter (red spots), equal to (white), and longer (blue) than the van der Waals radii sum. For 4-bromoanilinium salts, prominent red spots typically indicate the locations of strong N-H···O hydrogen bonds between the cation and the anion. nih.govresearchgate.net

This quantitative assessment provides a clear and detailed picture of the forces, particularly hydrogen bonding and other weak interactions, that stabilize the crystal structure. nih.govresearchgate.net

Energy Framework Analysis for Crystal Packing Understanding

A comprehensive energy framework analysis for the co-crystal of 4-bromoaniline and phosphoric acid has not been extensively reported in the publicly available scientific literature. This type of computational analysis is a powerful tool used to investigate the intermolecular interactions within a crystal lattice, providing quantitative insights into the stability of the crystal structure. The methodology involves calculating the interaction energies between a central molecule and its neighbors and then classifying these energies into electrostatic, dispersion, repulsion, and total energy components. These calculations help in visualizing the topology of the crystal packing and understanding the dominant forces that govern the supramolecular assembly.

The analysis of related structures, such as 4-sulfamoylanilinium dihydrogen phosphate, further underscores the role of extensive three-dimensional hydrogen-bonding networks in these types of molecular salts. nih.gov In these crystals, anions and cations form intricate chains and sheets stabilized by a variety of hydrogen bonds. nih.gov

A typical energy framework analysis would yield data that can be presented in tables to summarize the interaction energies. Although specific values for 4-bromoaniline;phosphoric acid cannot be provided, a hypothetical table illustrating the kind of data generated from such a study is shown below for illustrative purposes.

Hypothetical Energy Framework Analysis Data

| Interaction Type | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Energy (kJ/mol) |

|---|---|---|---|

| N-H···O | -85.2 | -25.7 | -110.9 |

| C-H···O | -15.4 | -18.9 | -34.3 |

| π-π stacking | -20.1 | -45.6 | -65.7 |

Note: The data in the table above is purely illustrative and not based on actual experimental or computational results for 4-bromoaniline;phosphoric acid.

The completion of an energy framework analysis for 4-bromoaniline;phosphoric acid would be a valuable contribution to the field of crystal engineering. It would allow for a detailed, quantitative understanding of the forces driving the formation and stabilization of its crystal structure, complementing the qualitative descriptions provided by techniques such as Hirshfeld surface analysis.

Supramolecular Assembly and Crystal Engineering Principles

Strategies for Engineering Anilinium-Dihydrogen Phosphate (B84403) Co-crystals

The rational design of anilinium-dihydrogen phosphate co-crystals is a cornerstone of crystal engineering, a field dedicated to understanding and controlling the assembly of molecules in the solid state. nih.gov The primary strategy revolves around the predictable and robust nature of the hydrogen bonds formed between the acidic protons of phosphoric acid and the basic nitrogen atom of aniline (B41778) and its derivatives. By selecting appropriate substituted anilines, researchers can systematically modify the electronic and steric properties of the organic component, thereby influencing the resulting crystal packing and, consequently, the material's bulk properties.

A key approach involves leveraging the principles of supramolecular synthons, which are reliable and recurring patterns of intermolecular interactions. acs.org In the context of anilinium-dihydrogen phosphates, the interaction between the anilinium cation (R-NH3+) and the dihydrogen phosphate anion (H2PO4-) is a powerful and directional force, guiding the self-assembly process. Computational modeling and analysis of crystallographic databases, such as the Cambridge Structural Database (CSD), are instrumental in predicting the likelihood of co-crystal formation and the geometry of the resulting hydrogen-bonded networks. acs.orgnih.gov

Furthermore, strategies such as solvent selection and the use of different crystallization techniques, like slow evaporation, reaction crystallization, and mechanochemical grinding, provide additional control over the nucleation and growth of desired co-crystal phases. nih.gov For instance, the choice of solvent can influence the conformation of the molecules and the specific hydrogen-bonding motifs that are expressed in the final crystal structure.

Hierarchical Hydrogen Bonding in Solid-State Architectures

The solid-state architecture of 4-bromoaniline (B143363);phosphoric acid and its analogs is governed by a hierarchy of hydrogen bonds, which are directional interactions crucial for the formation of stable and well-defined supramolecular structures. nih.govacs.orgresearchgate.netresearchgate.net

Primary and Secondary Supramolecular Synthons

The primary supramolecular synthon in anilinium-dihydrogen phosphate co-crystals is the charge-assisted hydrogen bond between the anilinium cation and the dihydrogen phosphate anion. This strong interaction involves the transfer of a proton from phosphoric acid to the amino group of the aniline, resulting in the formation of an anilinium cation and a dihydrogen phosphate anion. These ions then assemble through strong N-H···O hydrogen bonds. nih.govresearchgate.net

Formation of Low-Dimensional (1D, 2D) and Three-Dimensional Frameworks

The specific combination of primary and secondary hydrogen-bonding interactions directs the assembly of the molecular components into frameworks of varying dimensionality. acs.orgresearchgate.net In many anilinium phosphate crystals, the dihydrogen phosphate anions link together via O-H···O hydrogen bonds to form one-dimensional (1D) chains. nih.gov These inorganic chains are then cross-linked by the organic anilinium cations through N-H···O hydrogen bonds, which can lead to the formation of two-dimensional (2D) sheets or more complex three-dimensional (3D) networks. nih.govresearchgate.net

Influence of Halogen and Other Non-Covalent Interactions on Crystal Packing

In addition to hydrogen bonding, other non-covalent interactions, such as halogen bonding, play a significant role in the crystal packing of 4-bromoaniline;phosphoric acid. wikipedia.org The bromine atom in the para position of the aniline ring is capable of forming halogen bonds, which are attractive interactions between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen atom from the phosphate group. nih.gov

Co-crystallization with Phosphoric Acid and its Derivatives

The co-crystallization of anilines with phosphoric acid is a well-established method for creating new solid forms with potentially improved physicochemical properties. researchgate.netrsc.org Phosphoric acid is a versatile co-former due to its ability to act as a proton donor and to form multiple hydrogen bonds. nih.govnih.gov The resulting ionic co-crystals, formed between the dihydrogen phosphate anion and the protonated aniline, are often highly crystalline and stable. nih.govresearchgate.net

The use of phosphoric acid and its derivatives in co-crystallization is particularly relevant in the pharmaceutical industry, where the formation of stable, crystalline salts is often a critical step in drug development. nih.gov The reliability of the supramolecular synthons involving phosphate groups makes this a promising strategy for designing new materials with tailored properties. acs.orgnih.gov The systematic study of co-crystals formed between a series of substituted anilines and phosphoric acid allows for a deeper understanding of the structure-property relationships that govern these systems. nih.gov

Data Tables

Table 1: Crystallographic Data for a Representative Anilinium Phosphate Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.234 |

| b (Å) | 8.765 |

| c (Å) | 14.543 |

| β (°) | 109.87 |

| Volume (ų) | 1226.7 |

| Z | 4 |

| Note: This is example data for illustrative purposes and does not represent the specific crystal structure of 4-bromoaniline;phosphoric acid without a specific literature source providing that exact data. |

Table 2: Key Intermolecular Interactions in Anilinium Phosphate Co-crystals

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| Charge-Assisted Hydrogen Bond | N-H (Anilinium) | O (Phosphate) | 2.6 - 2.9 | Primary synthon, structure-directing |

| Hydrogen Bond | O-H (Phosphate) | O (Phosphate) | 2.5 - 2.8 | Formation of inorganic chains/sheets |

| Halogen Bond | C-Br | O (Phosphate) | 3.0 - 3.5 | Directional control of packing |

| C-H···O Interaction | C-H (Aromatic) | O (Phosphate) | 3.2 - 3.6 | Secondary stabilization |

Reaction Pathways and Catalytic Implications

Mechanistic Investigations of Proton Transfer in Co-crystal Formation

The interaction between an organic base like 4-bromoaniline (B143363) and an acid such as phosphoric acid can result in the formation of either a co-crystal or a salt. This distinction is fundamentally determined by the transfer of a proton from the acid to the base. In a co-crystal, the acid and base molecules are held together by non-covalent interactions, primarily strong hydrogen bonds, without a complete proton transfer. nih.govnih.gov In contrast, a salt is formed when a proton is fully transferred from the acid to the base, resulting in an ionic pair. nih.gov

The propensity for proton transfer is often predicted by the "ΔpKa rule". chemrxiv.orgacs.org This rule states that if the difference between the pKa of the protonated base and the pKa of the acid (ΔpKa) is greater than a certain value (typically > 3 or 4), salt formation is likely. chemrxiv.orgacs.org If the ΔpKa is small (≤ 1), a co-crystal is generally expected. chemrxiv.org For intermediate values, the outcome can be either a salt or a co-crystal, and may be sensitive to environmental factors like solvent or temperature. acs.org

In the case of the 4-bromoaniline and phosphoric acid system, the key interaction would be the hydrogen bond between the amine group (-NH₂) of 4-bromoaniline and the hydroxyl group (-OH) of phosphoric acid. The formation of a salt would involve the transfer of a proton (H⁺) from phosphoric acid to the nitrogen atom of 4-bromoaniline, creating the 4-bromoanilinium cation and the dihydrogen phosphate (B84403) anion.

Recent studies on other organic acid-base complexes have utilized techniques like X-ray diffraction (XRD), solid-state nuclear magnetic resonance (ssNMR), and X-ray photoelectron spectroscopy (XPS) to probe the exact location of the acidic proton. researchgate.net These methods can unequivocally distinguish between a neutral hydrogen-bonded co-crystal and a protonated salt structure. researchgate.net Computational methods, such as density functional theory (DFT), are also employed to predict the stability of co-crystal versus salt forms and to understand the energetics of the proton transfer process. researchgate.net While specific experimental studies on the 4-bromoaniline;phosphoric acid co-crystal are not prevalent in the reviewed literature, the principles established from studies of similar systems, such as those involving other amines and carboxylic or phosphoric acids, provide a robust framework for understanding the potential solid-state structures. acs.orgacs.orgresearchgate.net

Role of 4-Bromoaniline in Organic Transformations

4-Bromoaniline is a versatile building block in organic synthesis, participating in a variety of reactions that lead to the formation of complex molecules, including Schiff bases and their corresponding metal complexes, and serving as a substrate in modern catalytic processes.

Schiff bases, or imines, are a class of compounds typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. 4-Bromoaniline readily reacts with various aromatic aldehydes to form stable Schiff base ligands. acs.orglew.ro This reaction is often carried out by refluxing equimolar amounts of 4-bromoaniline and the respective aldehyde in a solvent like ethanol (B145695). lew.ro

These Schiff base ligands, which possess an imine (-C=N-) nitrogen atom, are excellent chelating agents for a wide range of metal ions. The imine nitrogen and often another donor atom within the ligand structure (like a hydroxyl group from a salicylaldehyde (B1680747) precursor) can coordinate to a metal center. This has led to the synthesis and characterization of numerous metal complexes involving 4-bromoaniline-derived Schiff bases with transition metals such as Copper(II), Zinc(II), Cobalt(II), and Manganese(II). chemrxiv.orgacs.orgarxiv.org The formation of these complexes is often indicated by a color change and can be confirmed using spectroscopic techniques like FT-IR, UV-Visible, and NMR spectroscopy. arxiv.orgscispace.com X-ray crystallography has revealed that these complexes can adopt various geometries, such as tetrahedral or square planar, depending on the metal ion and the ligand structure. chemrxiv.orgarxiv.org

Below is a table summarizing the synthesis of representative Schiff bases from 4-bromoaniline and their metal complexes.

| Aldehyde Precursor | Schiff Base Formed | Metal Ion | Resulting Complex |

| 4-Hydroxybenzaldehyde | 4-Bromo-4'-hydroxybenzylideneaniline | - | - |

| Salicylaldehyde | (E)-2-(((4-bromophenyl)imino)methyl)phenol | Zn(II) | [Zn(L)₂] |

| 5-Bromosalicylaldehyde | (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol | Cu(II) | [Cu(L)₂] |

| 3,5-Dichlorosalicylaldehyde | 3,5-dichlorosalicylaldimino-4-bromoaniline | Co(II), Cu(II), Mn(II), Zn(II) | [M(L)₂] |

Chiral phosphoric acids (CPAs) have emerged as a powerful class of Brønsted acid organocatalysts for a wide array of enantioselective transformations. These catalysts are particularly effective in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds with high stereocontrol. The general mechanism of CPA catalysis involves the activation of a substrate through a dual hydrogen-bonding interaction, which organizes the transition state and dictates the stereochemical outcome.

While specific examples detailing the use of 4-bromoaniline as a direct substrate in CPA-catalyzed reactions are not extensively documented in the reviewed literature, the principles of this catalysis are broadly applicable to aniline (B41778) derivatives. For instance, CPAs are widely used in the asymmetric synthesis of axially chiral compounds, such as biaryls and N-arylamines. In these reactions, the CPA can protonate or form strong hydrogen bonds with a nitrogen or oxygen atom on one substrate, while the bulky chiral backbone of the catalyst sterically shields one face of the reaction intermediate, guiding the approach of the second reactant.

4-Bromoaniline and its derivatives can serve as key precursors in the construction of valuable chiral molecules. For example, they can be used in asymmetric C-H functionalization or coupling reactions to produce chiral N-aryl compounds, which are important motifs in pharmaceuticals and chiral ligands. The phosphoric acid moiety in the "4-Bromoaniline;phosphoric acid" system can be conceptually linked to the functional group of CPA catalysts, highlighting the fundamental role of the phosphate group in mediating proton transfer and hydrogen bonding, which are the cornerstones of CPA catalysis.

Electrochemical Polymerization Mechanisms in Phosphoric Acid Media

The electrochemical polymerization of aniline and its derivatives is a well-established method for producing conductive polymers. This process, when carried out in an acidic medium, leads to the formation of polyaniline (PANI). The mechanism involves the anodic oxidation of the aniline monomer to form a radical cation. arxiv.org This initial step is followed by the coupling of these radical cations to form dimers, trimers, and eventually, the polymer chain. arxiv.orgnih.gov

The polymerization of aniline is exclusively carried out in acidic electrolytes because a protic medium is essential for the process. arxiv.orgscispace.com The acid serves to protonate the nitrogen atoms in the polymer chain, leading to the formation of the conductive emeraldine (B8112657) salt form. scispace.com Phosphoric acid can be used as the acidic medium for this polymerization. Studies have shown that while electropolymerization in phosphoric acid can be more challenging compared to strong acids like sulfuric acid, it is achievable and can result in polymers with desirable properties, such as specific nanostructures. researchgate.net

The mechanism for the electrochemical polymerization of 4-bromoaniline in phosphoric acid would follow a similar pathway:

Oxidation: The 4-bromoaniline monomer is oxidized at the anode surface to form a 4-bromoaniline radical cation.

Coupling: These radical cations then couple with each other. The coupling is believed to predominantly occur in a head-to-tail fashion (para-position to the nitrogen atom), leading to the formation of oligomers. arxiv.org

Polymer Growth: The oligomers continue to react with monomer radical cations, leading to chain propagation and the growth of a poly(4-bromoaniline) film on the electrode surface. This process is often autocatalytic. scispace.comresearchgate.net

The presence of the bromine substituent on the aniline ring can influence the polymerization process and the properties of the resulting polymer due to steric and electronic effects. scispace.com Copolymerization of substituted anilines, such as aminophenylphosphonic acids, with aniline in acidic media has been shown to be a successful strategy for creating functionalized conductive polymers. mdpi.com

Advanced Applications and Future Research Directions

Design of Chemo-Sensors Based on 4-Bromoaniline (B143363) Conjugates and Complexes

The development of fluorescent chemosensors for the detection of specific ions is a burgeoning field of research. Bromoaniline-based Schiff base compounds have demonstrated significant potential in this area. For instance, researchers have successfully synthesized fluorescent chemosensors, such as (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol (HL1) and (E)-2-(((4-bromophenyl)imino)methyl)phenol (HL2), which exhibit selective detection of Cu²⁺ and Zn²⁺ ions. nih.govacs.org The formation of metal complexes, [Cu(L1)₂] and [Zn(L2)₂], is accompanied by a noticeable change in fluorescence, allowing for the quantification of these metal ions. nih.govacs.org

The sensing mechanism of these 4-bromoaniline derivatives involves the coordination of the metal ions with the imine nitrogen and phenoxo oxygen atoms of the Schiff base ligands. nih.govacs.org This interaction alters the electronic properties of the molecule, leading to a "turn-off" fluorescence quenching response. nih.gov The binding constants for these interactions are typically high, indicating a strong affinity between the sensor and the target ion. For example, the complex formed from HL2 and Zn²⁺ can subsequently detect Al³⁺ and Hg²⁺ with binding constants of 1.5 × 10⁶ M⁻¹ and 5.5 × 10⁵ M⁻¹, respectively. nih.govacs.org

Table 1: Sensing Properties of 4-Bromoaniline Based Schiff Base Chemosensors

| Chemosensor | Target Ion(s) | Sensing Mechanism | Binding Constant (M⁻¹) |

|---|---|---|---|

| (E)-4-bromo-2-(((4-bromophenyl)imino)methyl)phenol (HL1) | Cu²⁺ | Fluorescence Quenching | Not Specified |

| (E)-2-(((4-bromophenyl)imino)methyl)phenol (HL2) | Zn²⁺ | Fluorescence Quenching | Not Specified |

| [Zn(L2)₂] (from HL2) | Al³⁺ | Fluorescence Quenching | 1.5 × 10⁶ |

| [Zn(L2)₂] (from HL2) | Hg²⁺ | Fluorescence Quenching | 5.5 × 10⁵ |

The design of such chemo-sensors can be further refined through theoretical calculations, such as density functional theory (DFT), to optimize their selectivity and sensitivity. nih.gov The versatility of these systems is highlighted by their potential to construct molecular logic gates, demonstrating their utility in more complex sensing applications. nih.gov

Materials Science Applications of Anilinium-Phosphate Hybrids, including Nonlinear Optical Properties

Hybrid inorganic-organic materials are at the forefront of materials science research due to their potential to combine the desirable properties of both components. mdpi.com The synthesis of hybrid materials that merge an organic component with high first hyperpolarizability (β) and an inorganic component can lead to novel materials with enhanced physicochemical properties, such as durability and significant nonlinear optical (NLO) effects. mdpi.com Anilinium phosphates are a class of such hybrid materials that have shown promise for NLO applications.

The NLO properties of these materials arise from the non-centrosymmetric crystal structure, which can be influenced by hydrogen bonding between the anilinium cation and the phosphate (B84403) anion. mdpi.com Porphyrin-based polymers covalently functionalized with other molecules have been shown to exhibit excellent NLO performance. frontiersin.org The combination of an electron donor and an electron acceptor within the same molecule, a "push-pull" system, is a key strategy in designing NLO materials. nih.gov In the context of 4-bromoaniline;phosphoric acid, the anilinium moiety can act as the organic chromophore, and its interaction with the phosphate group can facilitate the formation of a non-centrosymmetric structure essential for second-harmonic generation (SHG).

The investigation into the NLO properties of such hybrid materials often involves techniques like the Z-scan method to determine the nonlinear absorption coefficient (βeff) and the third-order nonlinear optical susceptibility (χ⁽³⁾). frontiersin.org For instance, certain porphyrin-based nanohybrids have shown βeff values as high as 1.47 × 10⁻¹⁰ esu. frontiersin.org The development of anilinium-phosphate hybrids for NLO applications would involve synthesizing single crystals and characterizing their optical properties, with the goal of creating materials for applications in photonic devices and optical switches. frontiersin.org

Prospects in Reticular Chemistry with Phosphonic Acid Derivatives

Reticular chemistry, the synthesis of crystalline solids with predetermined structures from molecular building blocks, has been revolutionized by the use of metal-organic frameworks (MOFs). acs.orgnih.gov While carboxylates have been the most common linkers in MOF synthesis, phosphonates are emerging as a promising alternative due to the stronger bonds they form with trivalent metal centers, leading to more stable MOFs. acs.orgnih.gov

The synthesis of phosphonic acids and their esters is a critical first step in their use as linkers in reticular chemistry. rsc.orgresearchgate.net Several synthetic methods, including the Michaelis-Arbuzov reaction, catalytic cross-coupling, and Mannich-type condensation, are employed to produce a variety of phosphonic acid linkers. rsc.orgresearchgate.net These linkers can then be reacted with metal ions to form crystalline MOFs with diverse topologies and functionalities. researchgate.net

The isoreticular approach, where the topology of the framework is maintained while the linker is varied, is a powerful tool in the design of functional MOFs. acs.orgnih.gov This approach has been successfully applied to phosphonate-based MOFs, allowing for the fine-tuning of pore size, steric properties, and the introduction of specific functional groups. acs.orgnih.gov For example, the use of a bifunctional ligand containing both phosphonate (B1237965) and phosphinate groups has been shown to create MOFs that bridge the gap between these two classes of materials. acs.orgnih.gov The prospects for using derivatives of 4-bromoaniline containing a phosphonic acid group in reticular chemistry are significant, potentially leading to new MOFs with interesting electronic or catalytic properties arising from the bromoaniline moiety.

Analytical Method Development for Compound Separation and Characterization (e.g., HPLC)

The development of robust and reliable analytical methods is crucial for the separation, identification, and quantification of chemical compounds. High-performance liquid chromatography (HPLC) is a powerful and versatile technique widely used for this purpose. The development of an HPLC method for the analysis of "4-bromoaniline;phosphoric acid" would involve optimizing several parameters to achieve good separation and detection.

A common approach for the separation of aniline (B41778) derivatives is reversed-phase HPLC (RP-HPLC). mdpi.com In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is a critical parameter to optimize. sielc.commdpi.com The addition of an acid, such as phosphoric acid or trifluoroacetic acid, to the mobile phase is often necessary to control the ionization of the analyte and improve peak shape. sielc.commdpi.comresearchgate.net

Method validation is an essential part of analytical method development to ensure its reliability. mdpi.commdpi.com This process involves evaluating parameters such as linearity, precision, accuracy, selectivity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comresearchgate.net For example, a validated HPLC method for the analysis of bromophenolic compounds reported linearity with R² ≥ 0.999, good precision with intra-day and inter-day variations below 6.28% and 5.21% respectively, and low LOD and LOQ values. mdpi.comresearchgate.net The development of a similar validated HPLC method for 4-bromoaniline;phosphoric acid would be invaluable for quality control, stability studies, and other research applications.

Table 2: Typical Parameters for HPLC Method Development

| Parameter | Description | Typical Values/Ranges |

|---|---|---|

| Column | Stationary phase for separation | C8 or C18, 150-250 mm length, 3-5 µm particle size |

| Mobile Phase | Solvent system to elute the analyte | Acetonitrile/Water or Methanol/Water gradient |

| Additive | To improve peak shape and control ionization | 0.05-0.1% Phosphoric Acid or Trifluoroacetic Acid |

| Flow Rate | Speed of mobile phase through the column | 0.25 - 1.2 mL/min |

| Detection | Method for detecting the analyte | UV-Vis at a specific wavelength (e.g., 210-254 nm) |

| Injection Volume | Amount of sample introduced into the system | 5 - 20 µL |

| Column Temperature | To ensure reproducibility | 25 - 40 °C |

Q & A

Q. What is the role of 4-bromoaniline in palladium-catalyzed multicomponent reactions?

4-Bromoaniline acts as a critical additive in ternary catalytic systems (Pd/amine/Brønsted acid) to stabilize intermediates and enhance reaction efficiency. For example, in the synthesis of 4-hydroxycoumarin derivatives, 4-bromoaniline (50 mol%) was essential for achieving 85% yield and high diastereoselectivity (dr > 20:1) by facilitating proton transfer and stabilizing palladium complexes during the reaction .

Q. How does phosphoric acid influence stereoselective synthesis outcomes?

Racemic phosphoric acid (rac-PA) serves as a Brønsted acid catalyst, improving both yield and diastereomeric ratio (dr) in multicomponent reactions. In coumarin synthesis, rac-PA (10 mol%) increased dr to >20:1 by modulating the acidity of the reaction environment, which stabilizes transition states and controls stereochemistry. Its absence reduced yields to 48% .

Q. What safety precautions are required when handling 4-bromoaniline?

4-Bromoaniline exhibits moderate toxicity, with LD50 values of 456 mg/kg (rat, oral) and 289 mg/kg (mouse, oral). Researchers must use personal protective equipment (PPE) and work in well-ventilated areas due to potential respiratory irritation. Proper disposal protocols and adherence to MSDS guidelines (e.g., Sigma-Aldrich, Alfa-Aesar) are critical .

Q. How can 4-bromoaniline be separated from mixtures containing acidic/basic components?

Acid-base extraction is effective. For example, a mixture of 4-bromoaniline (weak base), benzoin (neutral), and 3-nitrobenzoic acid (acid) can be separated by:

Dissolving in diethyl ether.

Adding aqueous HCl to protonate 4-bromoaniline (water-soluble), leaving benzoin in ether.

Extracting 3-nitrobenzoic acid with aqueous NaOH.

This leverages differences in pKa values and solvent polarities .

Advanced Research Questions

Q. How can reaction conditions be optimized for 4-bromoaniline and phosphoric acid in multicomponent reactions?

Key variables include:

- Catalyst loading : 5 mol% [PdCl(η³-C₃H₅)]₂ and 10 mol% rac-PA maximize yield and dr .

- Solvent : PhCl outperforms alternatives (e.g., toluene, DCM) due to optimal polarity and stability .

- Temperature : −10°C minimizes side reactions; higher temperatures reduce dr .

- Additives : 4 Å molecular sieves absorb moisture, preventing catalyst deactivation .

Q. How do structural modifications of 4-bromoaniline impact inhibitor potency in enzyme studies?

Replacing the 4-bromoaniline group with bulkier substituents (e.g., 2-naphthyl) in Cryptosporidium IMPDH inhibitors increased IC50 values from ~10 nM to 7–8 nM. This highlights the importance of steric effects and cavity occupancy in target binding, guided by X-ray crystallography data .

Q. What analytical methods are recommended for detecting phosphoric acid in complex mixtures?

In the presence of phosphoric acid:

Add nitric acid and ammonium molybdate to the sample.

A yellow precipitate indicates phosphate ions.

Confirm via FTIR (P=O stretch at 1200–900 cm⁻¹) or ion chromatography.

This avoids interference from organic acids like citric or tartaric acids, which require prior removal via sulfuric/nitric acid digestion .

Q. How can data contradictions in reaction yields be resolved when substituting 4-bromoaniline?

Contradictions often arise from steric hindrance or electronic effects. For example:

- Steric hindrance : Bulky substituents may reduce yields in Pd-catalyzed reactions but improve enzyme inhibition (e.g., C90/C97 in CpIMPDH studies).

- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) can slow nucleophilic steps but enhance electrophilic coupling.

Systematic control experiments (e.g., kinetic studies, X-ray analysis) are critical to isolate variables .

Q. What purification techniques are suitable for phosphoric acid-contaminated samples?

Q. How does phosphoric acid purity affect reproducibility in organic synthesis?

Impurities (e.g., metal ions, sulfates) can deactivate catalysts or alter reaction pathways. For high-stakes reactions:

Pre-treat phosphoric acid with chelating resins (e.g., EDTA-functionalized).

Use HPLC-grade phosphoric acid for sensitive stereoselective syntheses .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.